molecular formula C16H15N3O2 B6577119 2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide CAS No. 1207057-45-1

2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide

Cat. No. B6577119
CAS RN: 1207057-45-1
M. Wt: 281.31 g/mol
InChI Key: COVMUUAPTSITBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . This compound belongs to the class of organic compounds known as phenylpyrazoles .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The pyrazole ring is a key feature, and it’s a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Further structural analysis would require more specific data or computational modeling.

Scientific Research Applications

Therapeutic Potential

Compounds similar to “2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide” have been synthesized and shown to have a broad range of chemical and biological properties . They have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Tubercular Activity

Some compounds similar to “2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide” have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis strain .

Biological Potential of Indole Derivatives

Indole derivatives, which are structurally similar to “2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Alkaline Phosphatase Inhibition

Compounds similar to “2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide” have been screened against human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP) and human germ cell alkaline phosphatase (h-GCAP) .

Antileishmanial and Antimalarial Evaluation

Some hydrazine-coupled pyrazole derivatives, which are structurally similar to “2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide”, have been synthesized and evaluated for their antileishmanial and antimalarial potential .

Energetic Material Applications

Compounds similar to “2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide” have been studied for their potential applications as metal-free detonating substances .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its chemical reactions, and study of its potential biological activities. Pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , suggesting that this compound could also have potential applications in these areas.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit anti-tubercular potential against mycobacterium tuberculosis strain .

Mode of Action

This interaction could potentially inhibit the function of the target, leading to the observed therapeutic effects .

Biochemical Pathways

Based on its structural similarity to other compounds, it may affect pathways related to the function of mycobacterium tuberculosis .

Pharmacokinetics

For instance, a compound with similar structure was found to have high solubility in pH 7 saline , which could potentially enhance its bioavailability.

Result of Action

Based on its potential anti-tubercular activity , it may inhibit the growth of Mycobacterium tuberculosis, leading to a reduction in the severity of tuberculosis infection.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability could be affected by the pH of the environment

properties

IUPAC Name

2,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-10-9-14(11(2)21-10)16(20)18-13-5-3-12(4-6-13)15-7-8-17-19-15/h3-9H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVMUUAPTSITBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.